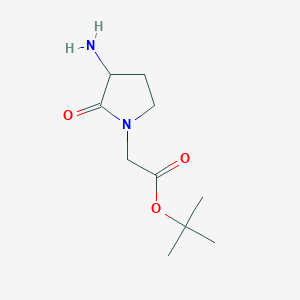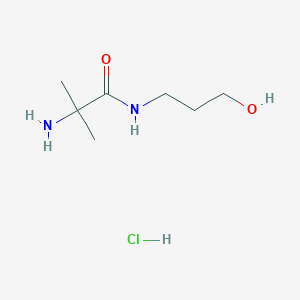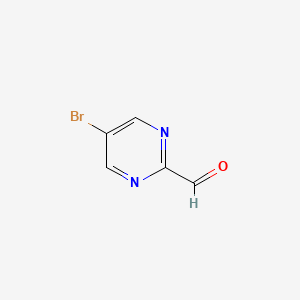
(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride
Vue d'ensemble
Description
“(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride” is a synthetic organic compound. It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68 g/mol .
Synthesis Analysis
Oxazole, the core structure of this compound, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has gained attention due to their wide spectrum of biological activities .Molecular Structure Analysis
The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique
Medicine: Antifungal and Antibacterial Applications
This compound has been explored for its potential in creating new antifungal agents. Derivatives of this molecule have shown promising activity against fungi like Sclerotinia sclerotiorum and Botrytis cinereal, which are significant in medical mycology . Additionally, its structural analogs have been investigated for antibacterial properties, potentially expanding the arsenal against drug-resistant bacterial strains .
Agriculture: Fungicidal Properties
In the agricultural sector, the oxazole derivatives, including those related to (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride, have been utilized to develop novel fungicides. These compounds offer a new approach to combat plant diseases caused by various fungi, which is crucial for crop protection and yield improvement .
Material Science: Synthesis of Novel Compounds
The oxazole ring present in this compound serves as a versatile intermediate for synthesizing new materials. Its reactivity can be harnessed to create polymers and small molecules with potential applications in material science, such as organic semiconductors or novel catalysts .
Environmental Science: Biodegradation Studies
Oxazole derivatives are subjects of environmental science research, particularly in studies related to biodegradation. Understanding the environmental fate of such compounds is essential for assessing their long-term impact and for the development of eco-friendly materials .
Biochemistry: Enzyme Inhibition
In biochemistry, (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride and its derivatives are studied for their ability to interact with enzymes. They can act as inhibitors or modulators, providing insights into enzyme mechanisms and aiding in the design of therapeutic agents.
Pharmacology: Drug Development
The pharmacological potential of oxazole derivatives is vast. They are investigated for their therapeutic effects, including antitumor, anti-inflammatory, and neuroprotective activities. This compound, in particular, could be a precursor in synthesizing drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZRBAHHPDHKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)







